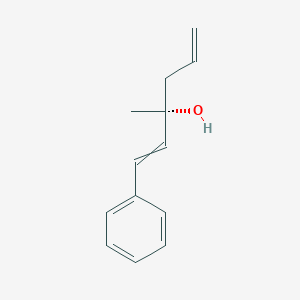
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a methyl group, and a hexa-1,5-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol typically involves stereoselective methods to ensure the correct configuration. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to achieve the desired enantiomer. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the double bonds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, as they can lead to the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic properties. It may serve as a lead compound for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it can activate receptors by mimicking natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another compound with a similar methyl group and chiral center.
(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate: Shares structural similarities in terms of functional groups and stereochemistry.
Uniqueness
(3R)-3-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its specific combination of a phenyl group, a methyl group, and a hexa-1,5-dien-3-ol backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
247908-07-2 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3R)-3-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-10-13(2,14)11-9-12-7-5-4-6-8-12/h3-9,11,14H,1,10H2,2H3/t13-/m1/s1 |
InChI Key |
BXMXCBXRCIPSMO-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@](CC=C)(C=CC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC=C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















